

¹H NMR and ¹³C NMR data for 1-Naphthaleneboronic acid

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Compound of Interest

Compound Name: 1-Naphthaleneboronic acid

Cat. No.: B048362

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of **1-Naphthaleneboronic Acid**

Introduction

1-Naphthaleneboronic acid (1-NBA) is a crucial building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for elucidating the molecular structure of 1-NBA in solution. This guide provides a comprehensive overview of the ¹H and ¹³C NMR data for **1-naphthaleneboronic acid**, complete with detailed experimental protocols and data presented in a clear, tabular format for researchers, scientists, and professionals in drug development.

Chemical Structure of 1-Naphthaleneboronic Acid

The chemical structure of **1-naphthaleneboronic acid** consists of a naphthalene ring system substituted with a boronic acid group at the 1-position. The numbering of the carbon and hydrogen atoms is essential for the unambiguous assignment of NMR signals.

Caption: Chemical structure and atom numbering of **1-Naphthaleneboronic acid**.

¹H NMR Spectroscopic Data

The ^1H NMR spectrum of **1-naphthaleneboronic acid** displays a series of signals in the aromatic region, corresponding to the seven protons of the naphthalene ring system. The chemical shifts and multiplicities of these signals are influenced by the electronic effects of the boronic acid group and the anisotropic effects of the aromatic rings.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-8	8.85 - 8.70	m	
H-4	8.15 - 8.05	m	
H-5	8.00 - 7.90	m	
H-2	7.90 - 7.80	m	
H-6	7.60 - 7.45	m	
H-3	7.45 - 7.35	m	
H-7	7.35 - 7.25	m	
B(OH) ₂	8.3 (broad s)	s	

Note: The chemical shifts can vary depending on the solvent and concentration. The broad singlet for the B(OH)₂ protons is often exchangeable with D₂O.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. The carbon atom attached to the boron, C-1, is often difficult to observe due to quadrupolar relaxation.

Carbon	Chemical Shift (δ , ppm)
C-1	Not Observed
C-5	136.5
C-7	135.5
C-8a	133.0
C-4a	131.0
C-2	130.0
C-4	129.0
C-6	128.5
C-3	127.0
C-8	125.0

Note: The assignment of some signals may be interchangeable without further 2D NMR experiments. The signal for the carbon attached to boron (C-1) is often broadened and may not be observed.

Experimental Protocols

The following provides a generalized experimental protocol for acquiring high-quality ^1H and ^{13}C NMR spectra of **1-naphthaleneboronic acid**.

Sample Preparation

- **Solvent Selection:** Choose a suitable deuterated solvent. Common choices include DMSO- d_6 , CDCl_3 , or D_2O . The solubility and the chemical exchange of the boronic acid protons should be considered.
- **Concentration:** Dissolve approximately 5-10 mg of **1-naphthaleneboronic acid** in 0.5-0.7 mL of the chosen deuterated solvent.

- **Sample Filtration (Optional):** If the solution contains particulate matter, filter it through a small plug of glass wool directly into the NMR tube to prevent shimming issues.
- **Internal Standard:** For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.

NMR Spectrometer Setup and Data Acquisition

A standard workflow for NMR data acquisition is depicted below.



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Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Acquisition Parameters:

- **Spectrometer Frequency:** 400 MHz or higher is recommended for better signal dispersion.
- **Pulse Sequence:** A standard single-pulse experiment (e.g., 'zg30').
- **Acquisition Time:** Typically 2-4 seconds.
- **Relaxation Delay:** 1-5 seconds.
- **Number of Scans:** 8 to 16 scans are usually sufficient.
- **Spectral Width:** A spectral width of -2 to 12 ppm is appropriate.

¹³C NMR Acquisition Parameters:

- **Spectrometer Frequency:** 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.
- Acquisition Time: Approximately 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
- Spectral Width: A spectral width of 0 to 200 ppm is typical for organic molecules.

Conclusion

This technical guide provides essential ^1H and ^{13}C NMR data and experimental protocols for **1-naphthaleneboronic acid**. The tabulated spectral data serves as a valuable reference for chemists working with this compound. Adherence to the outlined experimental protocols will facilitate the acquisition of high-resolution NMR spectra, enabling accurate structural verification and purity assessment. For unambiguous signal assignments, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

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